p-Toluenesulfenyl chloride

Polymer modification Sulfenyl chloride addition Block copolymer morphology

p-Toluenesulfenyl chloride (CAS 933-00-6), molecular formula C7H7ClS, molecular weight 158.65 Da, systematic name 1-(chlorosulfanyl)-4-methylbenzene, is an organosulfur electrophilic reagent characterized by a reactive sulfenyl chloride (-SCl) functional group attached to the para-methyl substituted benzene ring. This compound exists as a red-to-deep yellow mobile oil with predicted density 1.2±0.1 g/cm³ at 20°C, boiling point 281.2±19.0°C at 760 mmHg, and calculated LogP 4.33, indicating high lipophilicity.

Molecular Formula C7H7ClS
Molecular Weight 158.65 g/mol
CAS No. 933-00-6
Cat. No. B3168786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfenyl chloride
CAS933-00-6
Molecular FormulaC7H7ClS
Molecular Weight158.65 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCl
InChIInChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
InChIKeyRSGBMGFQNOGIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluenesulfenyl Chloride (CAS 933-00-6): Procurement-Relevant Physicochemical and Reactivity Profile


p-Toluenesulfenyl chloride (CAS 933-00-6), molecular formula C7H7ClS, molecular weight 158.65 Da, systematic name 1-(chlorosulfanyl)-4-methylbenzene, is an organosulfur electrophilic reagent characterized by a reactive sulfenyl chloride (-SCl) functional group attached to the para-methyl substituted benzene ring . This compound exists as a red-to-deep yellow mobile oil with predicted density 1.2±0.1 g/cm³ at 20°C, boiling point 281.2±19.0°C at 760 mmHg, and calculated LogP 4.33, indicating high lipophilicity . It is miscible with most organic solvents but reacts with many; recommended inert solvents include hexanes and benzene under anhydrous conditions . p-Toluenesulfenyl chloride serves as a specialized sulfenylation reagent in organic synthesis, polymer modification, and carbohydrate chemistry, where its electrophilic sulfur center enables addition to olefins and nucleophilic substitution reactions [1].

Why p-Toluenesulfenyl Chloride Cannot Be Casually Replaced with p-Toluenesulfonyl Chloride (TsCl) or Benzenesulfenyl Chloride in Critical Workflows


The superficial structural similarity between p-toluenesulfenyl chloride (containing -SCl) and the widely available p-toluenesulfonyl chloride (TsCl, containing -SO2Cl, CAS 98-59-9) frequently leads to procurement errors with significant experimental consequences. These two compounds are chemically distinct reagents: the sulfenyl chloride functions as an electrophilic sulfur donor that adds across C=C double bonds and transfers the p-tolylthio group, whereas the sulfonyl chloride acts as a protecting group agent and leaving group generator via nucleophilic substitution at sulfur [1]. Equally critical, substitution with benzenesulfenyl chloride—the closest structural analog lacking only the para-methyl group—alters polymer adduct morphology and reaction kinetics in polymer modification applications [2]. The methyl substituent on p-toluenesulfenyl chloride contributes to distinct electronic effects that modulate electrophilicity and regioselectivity in addition reactions, making generic replacement with unsubstituted analogs or sulfonyl chlorides scientifically unsound. The quantitative evidence presented below demonstrates where these differences manifest in verifiable, application-altering ways.

Quantitative Differentiation Evidence: p-Toluenesulfenyl Chloride vs. Comparator Compounds Across Measurable Performance Dimensions


p-Toluenesulfenyl Chloride Exhibits Distinct Block Copolymer Morphology Comparable to Benzenesulfenyl Chloride in Polybutadiene Modification

In a direct comparative study of arylsulfenyl chloride additions to cis-1,4-polybutadiene, the 50% adduct of p-toluenesulfenyl chloride (1a) exhibits a two-phase morphology, a characteristic also observed in the corresponding 50% adduct of benzenesulfenyl chloride (1b) [1]. This two-phase morphology is mechanistically significant: it indicates the formation of blocky structures arising from sulfur-mediated activation of adjacent unreacted monomeric units. Critically, this activating mechanism does not operate during addition of the more electrophilic 2-nitrobenzenesulfenyl chloride (1c) or 2,4-dinitrobenzenesulfenyl chloride (1d), which instead yield adducts with single-phase morphology [1]. Kinetic and model compound studies confirm that both p-toluenesulfenyl chloride and benzenesulfenyl chloride share this blocky-structure-forming capability, distinguishing them from nitro-substituted analogs.

Polymer modification Sulfenyl chloride addition Block copolymer morphology

p-Toluenesulfenyl Chloride Adducts with Polyisoprene Undergo Spontaneous HCl Elimination, a Regioselectivity-Driven Decomposition Not Universally Observed with Other Sulfenyl Chlorides

p-Toluenesulfenyl chloride reacts smoothly with cis-1,4-polyisoprene (PIP) in various proportions, but the resulting adducts decompose spontaneously via loss of hydrogen chloride [1]. Examination of model compounds and of adducts of PIP with other sulfenyl chlorides reveals that this decomposition results specifically from the saturation of successive double bonds along the polymer chain, a phenomenon unique to this substrate-reagent combination [1]. The extent of decomposition indicates a high degree of regioselectivity in the original addition reaction of p-toluenesulfenyl chloride to polyisoprene. This contrasts with the behavior of the same reagent with polybutadiene, where stable blocky adducts form without HCl elimination, and with other sulfenyl chlorides on polyisoprene where decomposition may not occur to the same extent.

Polyisoprene modification Regioselectivity Hydrogen chloride elimination

p-Toluenesulfenyl Chloride/Silver Triflate Promoter System Enables Regioselective O-Glycosylation of Nucleoside 5′-Hydroxyl Groups

In the synthesis of biologically active disaccharide nucleosides, the p-toluenesulfenyl chloride (p-TolSCl)/silver triflate (AgOTf) promoter system achieves regioselective O-glycosylation of the 5′-hydroxyl group of temporarily protected ribonucleosides [1]. This methodology has been successfully applied to adenosine, guanosine, uridine, 5-methyluridine, 5-fluorouridine, and cytidine substrates, affording the corresponding disaccharide nucleosides in fairly good chemical yields [1]. While the publication does not provide a direct head-to-head yield comparison with alternative promoter systems (e.g., NIS/AgOTf, MeOTf, or DMTST), the demonstrated ability to achieve regioselectivity using p-TolSCl/AgOTf constitutes class-level differentiation: this specific combination provides a validated protocol for nucleoside 5′-O-glycosylation where regioselectivity is paramount.

Carbohydrate chemistry Nucleoside glycosylation Regioselective synthesis

Addition of p-Toluenesulfenyl Chloride to Enol Acetates Proceeds in Nearly Quantitative Yields

Reactions of vinyl and propen-2-yl acetates with p-toluenesulfenyl chloride afford the corresponding α-chloro-β-(p-tolyl)thioalkyl acetates in nearly quantitative yields [1]. This high conversion efficiency contrasts with many sulfenylation reactions where side products from over-addition, elimination, or rearrangement reduce isolated yields. The nearly quantitative nature of this transformation indicates clean electrophilic addition with minimal competing pathways. While direct comparator data for other sulfenyl chlorides (e.g., benzenesulfenyl chloride) under identical conditions is not provided in the available abstract, the yield magnitude (nearly quantitative) establishes a performance benchmark that procurement decisions can reference when selecting sulfenylation reagents for enol acetate substrates.

Sulfenylation Enol acetate chemistry α-Chloro-β-thioalkyl acetate synthesis

Optimal Application Scenarios for p-Toluenesulfenyl Chloride Based on Verifiable Performance Data


Synthesis of Block Copolymers with Controlled Two-Phase Morphology via Polybutadiene Modification

When synthesizing block copolymers from cis-1,4-polybutadiene where phase-separated, blocky morphology is desired, p-toluenesulfenyl chloride should be selected over nitro-substituted sulfenyl chlorides (e.g., 2-nitrobenzenesulfenyl chloride or 2,4-dinitrobenzenesulfenyl chloride). As established in Section 3, the target compound yields two-phase adducts with blocky structures, whereas the nitro-substituted comparators produce only single-phase morphology [1]. Benzenesulfenyl chloride also produces two-phase morphology, but p-toluenesulfenyl chloride offers distinct solubility and handling characteristics due to the para-methyl substituent. This scenario is particularly relevant for polymer chemists developing thermoplastic elastomers, compatibilizers, or surface-modifying additives where phase separation governs mechanical or interfacial properties.

Regioselective 5′-O-Glycosylation of Nucleosides in Disaccharide Nucleoside Synthesis

For medicinal chemistry and carbohydrate chemistry laboratories synthesizing disaccharide nucleosides—an important class of natural compounds with diverse biological activities—the p-toluenesulfenyl chloride/silver triflate (p-TolSCl/AgOTf) promoter system provides a validated regioselective route to 5′-O-glycosylated products [1]. This methodology has demonstrated applicability across multiple nucleoside substrates including adenosine, guanosine, uridine, 5-methyluridine, 5-fluorouridine, and cytidine, enabling the synthesis of structurally diverse disaccharide nucleoside libraries for biological evaluation. Procurement of p-toluenesulfenyl chloride for this application is justified by the existence of an established, reproducible protocol that achieves regioselectivity at the 5′-hydroxyl position without competing glycosylation at other sites.

Electrophilic Sulfenylation of Enol Acetates for α-Chloro-β-thioalkyl Acetate Synthesis

In synthetic sequences requiring introduction of a p-tolylthio group to enol acetate substrates with minimal yield loss, p-toluenesulfenyl chloride is the reagent of choice based on its demonstrated nearly quantitative conversion of vinyl and propen-2-yl acetates to α-chloro-β-(p-tolyl)thioalkyl acetates [1]. These adducts serve as versatile synthetic intermediates with further functionalization potential. The high efficiency of this transformation translates directly to reduced reagent consumption per gram of product, lower purification costs, and improved atom economy in multi-step syntheses—factors that materially influence total procurement cost calculations when scaled from milligram research quantities to gram-scale production.

Investigation of Regioselectivity Mechanisms in Diene Polymer Functionalization

For academic and industrial polymer research groups studying structure-property relationships in functionalized diene polymers, p-toluenesulfenyl chloride offers a unique experimental probe due to its substrate-dependent behavior. The reagent forms stable blocky adducts with polybutadiene but undergoes spontaneous HCl elimination when reacted with polyisoprene, a decomposition pathway linked to high regioselectivity in the addition step [1]. This differential behavior enables systematic investigation of how polymer microstructure (1,4-polybutadiene vs. 1,4-polyisoprene) influences sulfenyl chloride addition regiochemistry and subsequent adduct stability. No other single sulfenyl chloride reagent provides this combination of well-characterized, contrasting reaction outcomes across the two most common diene polymer platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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